

Literature review of piperidiny-benzoxazolone compounds

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Compound of Interest

Compound Name: 3-(4-Piperidiny)-1,3-benzoxazol-2(3H)-one

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An In-depth Technical Guide to Piperidiny-Benzoxazolone Compounds: Synthesis, Bioactivity, and Therapeutic Potential

Introduction: The Emergence of a Privileged Scaffold

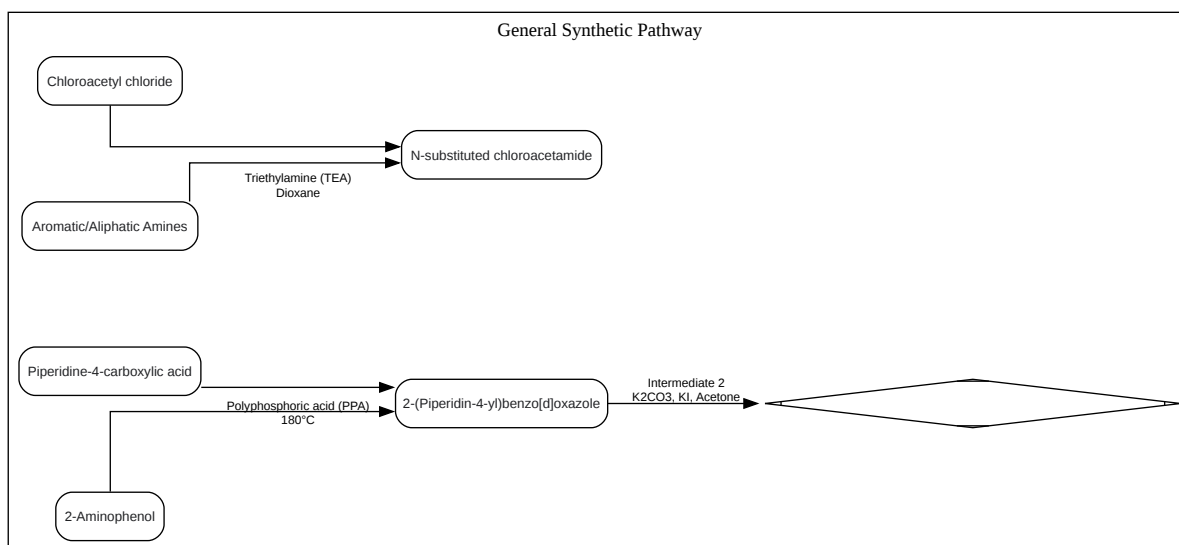
The benzoxazolone nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its wide range of pharmacological activities.^{[1][2]} Its unique physicochemical properties, including a weakly acidic nature and a blend of lipophilic and hydrophilic characteristics, make it an ideal framework for drug design.^[2] When combined with a piperidine moiety, the resulting piperidiny-benzoxazolone derivatives exhibit a diverse and potent biological profile, positioning them as "privileged scaffolds" in the development of novel therapeutics.^[1] These compounds have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.^{[2][3][4][5]}

This technical guide offers a comprehensive review of piperidiny-benzoxazolone compounds for researchers, scientists, and drug development professionals. It delves into the synthetic methodologies, explores the extensive pharmacological applications with a focus on anticancer activity, analyzes structure-activity relationships (SAR), and provides detailed experimental protocols for their evaluation.

Synthetic Strategies: Constructing the Core

The synthesis of piperidinyl-benzoxazolone derivatives typically follows a multi-step pathway, beginning with the construction of the core scaffold. A common and effective method involves the cyclization of a 2-aminophenol with piperidine-4-carboxylic acid.[6] This foundational reaction creates the 2-(piperidin-4-yl)benzo[d]oxazole intermediate, which serves as a versatile platform for further derivatization.

The subsequent diversification of the scaffold is primarily achieved by introducing various substituents onto the nitrogen atom of the piperidine ring. This allows for the exploration of a wide chemical space and the fine-tuning of the compound's pharmacological properties. A general synthetic scheme is illustrated below.[6]



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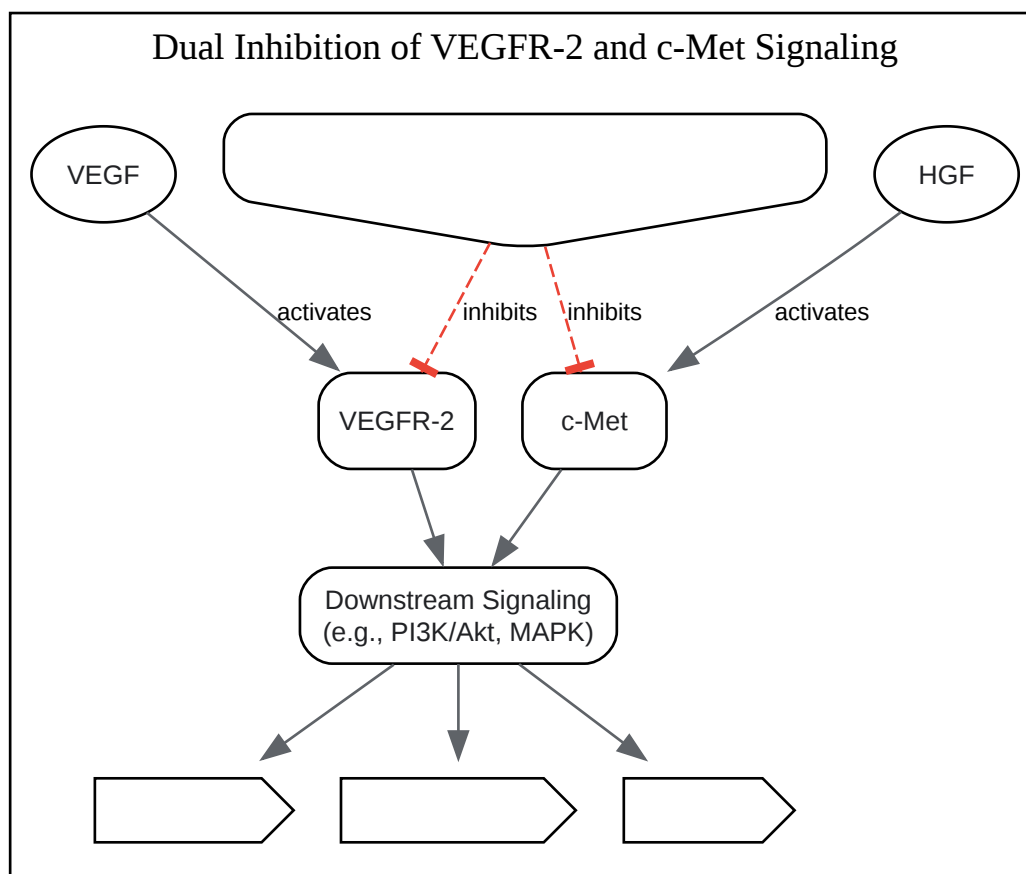
Caption: General synthetic pathway for piperidinyl-benzoxazolone derivatives.

Pharmacological Applications and Mechanisms of Action

Anticancer Activity: Dual Inhibition of Receptor Tyrosine Kinases

A particularly promising application of piperidinyl-benzoxazolone compounds is in oncology, specifically as inhibitors of receptor tyrosine kinases (RTKs).[6] RTKs like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met are crucial for tumor angiogenesis, growth, and metastasis.[7] The simultaneous inhibition of these two pathways presents a robust anticancer strategy.[6][7]

Certain piperidinyl-benzoxazolone derivatives have been identified as potent dual inhibitors of VEGFR-2 and c-Met.[6] For instance, compound 11b, a p-fluorophenyl derivative, has demonstrated strong inhibition of both kinases and exhibited selective cytotoxicity against breast cancer cells (MCF-7).[6][8] Mechanistically, these compounds induce G2/M cell-cycle arrest and apoptosis, which is accompanied by the upregulation of pro-apoptotic markers like p53, BAX, and caspase-9, and the downregulation of the anti-apoptotic protein Bcl-2.[6]



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Caption: Mechanism of dual inhibition of VEGFR-2 and c-Met pathways.

Antimicrobial and Other Activities

Beyond their anticancer properties, piperidinyl-benzoxazolone and related structures have shown a broad spectrum of biological activities.

- **Antimicrobial Agents:** Various derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[4][9][10] Some compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.[9][11]
- **Neuropharmacological Potential:** These compounds have been investigated as ligands for the 18 kDa translocator protein (TSPO), suggesting their potential in treating psychiatric disorders.[12] Additionally, derivatives have been designed to target melatonin receptors, indicating possible applications in pain management.[13][14]

- **Anti-inflammatory Effects:** Certain benzoxazolone derivatives act as inhibitors of the myeloid differentiation protein 2 (MD2), a key component in inflammatory pathways, highlighting their potential as anti-inflammatory agents.[\[5\]](#)

Structure-Activity Relationship (SAR) Analysis

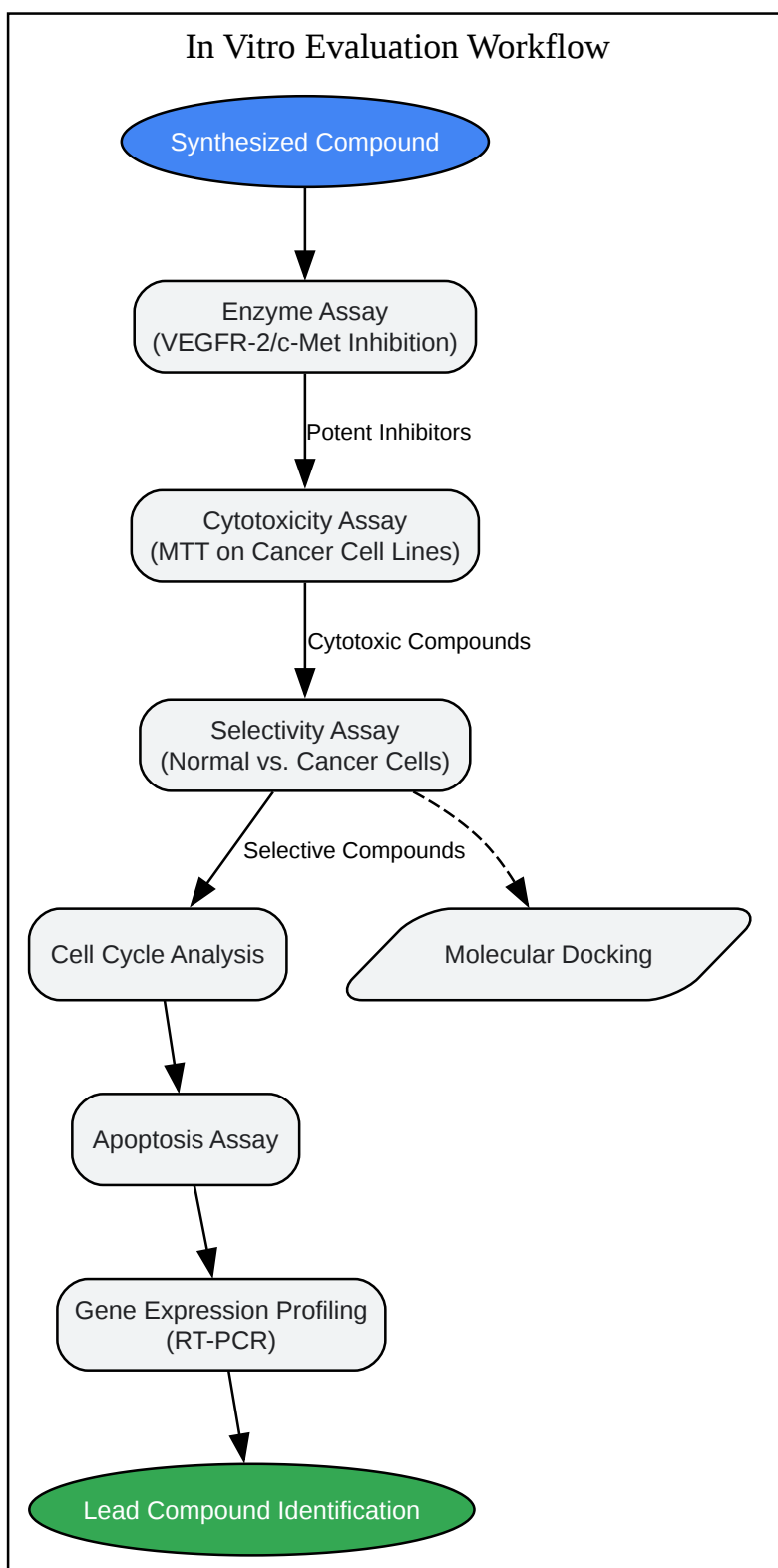
The biological activity of piperidinyl-benzoxazolone compounds is highly dependent on the nature and position of substituents on both the benzoxazolone core and the piperidine ring.

Compound Series	Key Substituents	Observed Activity	Reference
Acetamide Derivatives	p-fluoro-m-trifluoromethylphenyl (5i)	Least effective in the series for VEGFR-2/c-Met inhibition.	[6]
Ethanone Derivatives	p-fluorophenyl (11b)	Strong dual inhibition of VEGFR-2/c-Met; high cytotoxicity against MCF-7 cells.	[6] [8]
Ethanone Derivatives	Phenyl (11a)	Good cytotoxic action against MCF-7, A549, and PC-3 cells.	[6] [8]
Benzoxazolone Derivatives	Chlorine at 5th position	Enhanced apoptotic activity in MDA-MB-231 breast cancer cells.	[3]

From these studies, it is evident that electron-withdrawing groups, such as fluorine, on the phenyl ring attached to the piperidine nitrogen can significantly enhance anticancer activity.[\[6\]](#) Similarly, substitution on the benzoxazolone ring, like chlorination, can influence apoptotic potential.[\[3\]](#)

Key Experimental Protocols

The evaluation of piperidinyl-benzoxazolone compounds involves a series of in vitro and in silico assays to determine their efficacy and mechanism of action.



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Caption: Workflow for the in vitro evaluation of anticancer activity.

Kinase Inhibitory Assay (VEGFR-2 and c-Met)

- Objective: To determine the concentration of the compound required to inhibit 50% of the kinase activity (IC₅₀).
- Methodology:
 - Recombinant human VEGFR-2 and c-Met kinases are used.
 - The assay is typically performed in a 96-well plate format.
 - The compound is serially diluted and incubated with the kinase and a suitable substrate (e.g., a poly(Glu, Tyr) peptide) in the presence of ATP.
 - The reaction is allowed to proceed for a specified time at a controlled temperature.
 - The amount of phosphorylated substrate is quantified, often using an ELISA-based method with an anti-phosphotyrosine antibody.
 - Sorafenib and Staurosporine are commonly used as positive controls for VEGFR-2 and c-Met inhibition, respectively.[\[6\]](#)[\[7\]](#)
 - IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Antiproliferative Activity (MTT Assay)

- Objective: To assess the cytotoxicity of the compounds against various cancer cell lines.
- Methodology:
 - Cancer cells (e.g., MCF-7, A549, PC-3) are seeded in 96-well plates and allowed to adhere overnight.[\[8\]](#)
 - The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).[\[3\]](#)

- After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
- Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
- The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
- The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Cell Cycle Analysis

- Objective: To determine the effect of the compound on the distribution of cells in different phases of the cell cycle.
- Methodology:
 - Cells are treated with the compound at its IC50 concentration for a defined period (e.g., 24 hours).
 - The cells are harvested, washed, and fixed in cold ethanol.
 - The fixed cells are treated with RNase to remove RNA and stained with propidium iodide (PI), a fluorescent dye that binds to DNA.
 - The DNA content of the cells is analyzed by flow cytometry.
 - The distribution of cells in the G0/G1, S, and G2/M phases is quantified to identify any cell cycle arrest.^[6]

Apoptosis Assay (Annexin V/PI Staining)

- Objective: To quantify the induction of apoptosis by the compound.

- Methodology:
 - Cells are treated with the test compound as in the cell cycle analysis.
 - The cells are harvested and washed.
 - The cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
 - Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI stains the DNA of late apoptotic or necrotic cells where the membrane integrity is compromised.
 - The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Conclusion and Future Perspectives

Piperidiny-benzoxazolone compounds represent a versatile and highly promising class of molecules in drug discovery. Their synthetic accessibility and the wide range of biological activities they exhibit, particularly as dual VEGFR-2/c-Met kinase inhibitors, underscore their therapeutic potential. The structure-activity relationship studies have provided valuable insights for the rational design of more potent and selective derivatives.

Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and drug-like characteristics.[12] Further exploration of their potential in treating neurodegenerative diseases, inflammatory conditions, and microbial infections is also warranted. The continued investigation of this "privileged scaffold" is poised to yield novel therapeutic agents for a variety of challenging diseases.

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